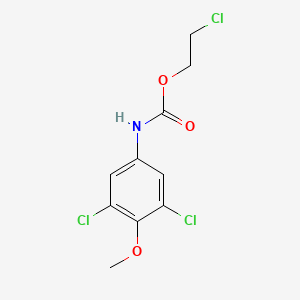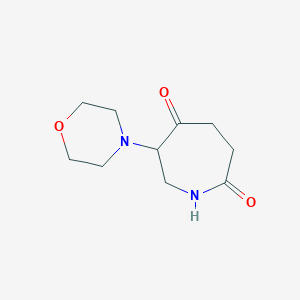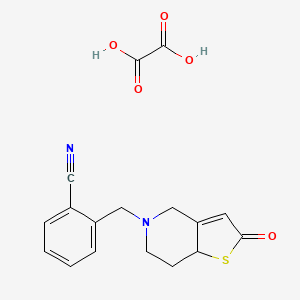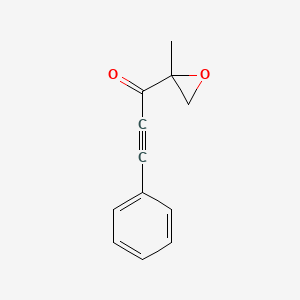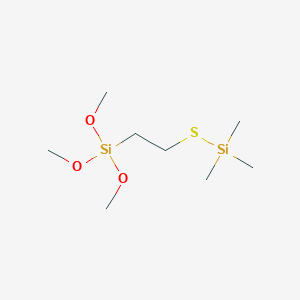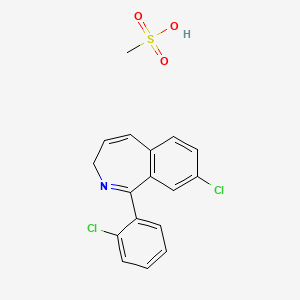
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid is a compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring
Vorbereitungsmethoden
The synthesis of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine involves several steps. One common method includes the use of isocyanide reagents. For instance, tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate are employed in a one-pot annulation process to form the benzazepine structure . This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and influencing various signaling pathways . This interaction can lead to sedative, anxiolytic, and anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine can be compared with other benzazepines and benzodiazepines. Similar compounds include:
Midazolam: An imidazobenzodiazepine with sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine used for the treatment of anxiety disorders.
Triazolam: A short-acting benzodiazepine used as a sleep aid.
The uniqueness of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine lies in its specific chemical structure and the potential for unique pharmacological effects.
Eigenschaften
CAS-Nummer |
81078-19-5 |
|---|---|
Molekularformel |
C17H15Cl2NO3S |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid |
InChI |
InChI=1S/C16H11Cl2N.CH4O3S/c17-12-8-7-11-4-3-9-19-16(14(11)10-12)13-5-1-2-6-15(13)18;1-5(2,3)4/h1-8,10H,9H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
VWOFHGJCVWBTOE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
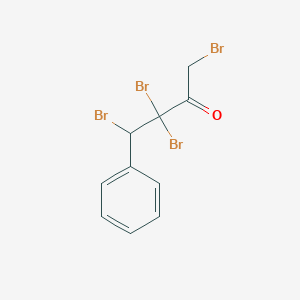
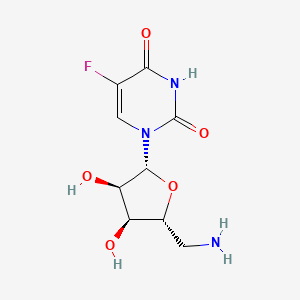
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)


![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
